N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide
Overview
Description
N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide, also known as TDM-1, is a small molecule drug that has been used in scientific research for cancer treatment. It is a conjugate of trastuzumab, an antibody that targets human epidermal growth factor receptor 2 (HER2), and DM1, a cytotoxic agent that inhibits microtubule formation. TDM-1 is a promising drug due to its targeted delivery of the cytotoxic agent to HER2-positive cancer cells, resulting in less toxicity to healthy cells.
Scientific Research Applications
Synthesis and Structural Analysis :
- A study focused on the synthesis of compounds related to N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide, including anti-emetic compounds like N-[4-(2-dimethylaminoethoxy)benzyl-α-14C]-3,4,5-trimethoxybenzamide hydrochloride (Wineholt et al., 1970).
- The molecular structure and bond conformations of similar compounds have been studied, as in N-(2,4-Dichlorophenyl)benzamide (Gowda et al., 2008).
Chemical Properties and Molecular Analysis :
- Research on the molecular structure, vibrational wavenumbers, and hyperpolarizability of derivatives like (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one provides insights into their chemical behavior (Mary et al., 2015).
Biological and Pharmacological Potential :
- Compounds like N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been investigated for potential memory-enhancing properties and acetylcholinesterase-inhibiting activity (Piplani et al., 2018).
- Another study synthesized and evaluated the antiproliferative activity of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as tubulin polymerization inhibitors, indicating their potential use in cancer therapy (Li et al., 2020).
Molecular Conformations and Crystal Structure :
- Studies like those on N-(2,6-Dichlorophenyl)benzamide provide detailed insights into the molecular conformation and crystal structures of similar compounds, useful for understanding their physical and chemical properties (Gowda et al., 2008).
properties
IUPAC Name |
N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4/c1-21-12-7-9(8-13(22-2)15(12)23-3)16(20)19-14-10(17)5-4-6-11(14)18/h4-8H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPQVWMTQBMBKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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